molecular formula C10H14N2O2S B7772573 L-Cysteine, S-[2-(4-pyridinyl)ethyl]-

L-Cysteine, S-[2-(4-pyridinyl)ethyl]-

Cat. No.: B7772573
M. Wt: 226.30 g/mol
InChI Key: OBAZTSDKFIRVPD-UHFFFAOYSA-N
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Description

L-Cysteine, S-[2-(4-pyridinyl)ethyl]- (often abbreviated as pyridylethyl-cysteine or PEC) is a chemically modified cysteine derivative where a 4-pyridinylethyl group is attached to the sulfur atom of L-cysteine. This modification enhances its stability and utility in biochemical analyses, particularly in quantifying labile cysteine residues in proteins. For example, PEC is generated during pyridylethylation of cysteine thiols in serum proteins, enabling precise chromatographic detection . Its structure combines the reactivity of cysteine with the aromatic and basic properties of the pyridine ring, influencing solubility and interaction with biological macromolecules.

Properties

IUPAC Name

2-amino-3-(2-pyridin-4-ylethylsulfanyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c11-9(10(13)14)7-15-6-3-8-1-4-12-5-2-8/h1-2,4-5,9H,3,6-7,11H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBAZTSDKFIRVPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCSCC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28809-04-3
Record name S-beta-(4-Pyridylethyl)-L-cysteine
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Record name ALANINE, L-
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Record name L-Cysteine, S-[2-(4-pyridinyl)ethyl]-
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Record name S-[2-(4-pyridyl)ethyl]-L-cysteine
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Biological Activity

L-Cysteine, S-[2-(4-pyridinyl)ethyl]- is a derivative of the amino acid cysteine, notable for its biological activity and potential therapeutic applications. This compound is part of a broader class of cysteine derivatives that have been studied for their roles in various biochemical pathways and therapeutic interventions.

L-Cysteine and its derivatives, including L-Cysteine, S-[2-(4-pyridinyl)ethyl]-, are known to participate in several biological processes:

  • Antioxidant Defense : Cysteine plays a crucial role in the synthesis of glutathione, a major antioxidant that protects cells from oxidative stress .
  • Detoxification : The compound is involved in the mercapturate pathway, where it helps detoxify potentially harmful electrophilic xenobiotics by converting them into more water-soluble forms for excretion .
  • Protein Synthesis : As a precursor to cysteine-containing peptides and proteins, it is critical in various metabolic pathways .

Case Studies and Research Findings

  • Therapeutic Applications : Research has indicated that S-aryl cysteine derivatives can target HIV effectively, demonstrating their potential in antiviral therapies. A study highlighted the use of chiral S-aryl-L-cysteines as promising candidates for HIV treatment .
  • Nanoparticle Modification : A recent study explored the use of cysteine-containing lipids in modifying nanoparticles for drug delivery systems. The incorporation of L-Cysteine, S-[2-(4-pyridinyl)ethyl]- into PEG-lipid formulations showed enhanced stability and bioactivity in photodynamic therapy applications .
  • Enzymatic Pathways : The metabolism of glutathione S-conjugates involving cysteine derivatives has been extensively studied. These pathways are essential for understanding how cysteine contributes to cellular detoxification processes and the synthesis of biologically active compounds .

Table: Summary of Biological Activities

Biological ActivityDescriptionReferences
Antioxidant RoleActs as a precursor to glutathione, protecting cells from oxidative damage
Detoxification PathwaysParticipates in the mercapturate pathway for detoxifying xenobiotics
Antiviral PropertiesEffective against HIV when used as part of S-aryl cysteine derivatives
Nanoparticle ApplicationsEnhances stability and bioactivity in drug delivery systems

Scientific Research Applications

Biochemical Research

Chemical Properties and Reactivity

  • The presence of the pyridyl group enhances the compound's reactivity, making it valuable in studies involving amino acids and peptides. It acts as a nucleophile due to the thiol group, allowing it to participate in biochemical reactions such as disulfide bond formation and protein modifications.

Applications in Protein Studies

  • L-Cysteine, S-[2-(4-pyridinyl)ethyl]- is utilized in protein structure-function studies. It can introduce specific modifications to proteins, aiding researchers in understanding how these alterations affect protein activity .

Case Study: Interaction with Metal Ions

Research has shown that this compound can form stable complexes with metal ions such as platinum(II) and palladium(II). These interactions are significant for drug development, particularly in creating targeted therapies .

Drug Development

Potential Therapeutic Applications

  • The compound is being investigated for its role in drug design, particularly concerning cysteine residues in proteins. Its ability to enhance binding affinity to biological targets may influence signaling pathways, making it a candidate for therapeutic interventions .

Case Study: Inhibition of Cysteine Proteases
A series of reversible inhibitors based on cysteine derivatives have been developed targeting cruzain, a cysteine protease associated with Chagas disease. These inhibitors exhibit selective inhibition profiles against human cathepsins while showing efficacy against Trypanosoma brucei cultures .

Analytical Chemistry

Use as an Internal Standard

  • In analytical chemistry, L-Cysteine, S-[2-(4-pyridinyl)ethyl]- serves as an internal standard for amino acid analysis. Its unique structure allows for accurate quantification in complex mixtures, which is crucial for biochemical assays .

Industrial Applications

Biochemical Reagents Production

  • The compound is utilized in the production of specialized biochemical reagents and as a standard in various analytical techniques. Its synthesis typically involves nucleophilic substitution reactions optimized for higher yields through advanced purification methods such as chromatography.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares L-Cysteine, S-[2-(4-pyridinyl)ethyl]- with key analogs:

Compound Name S-Substituent Molecular Weight Key Properties Biological Role/Analytical Use
L-Cysteine, S-[2-(4-pyridinyl)ethyl]- 4-Pyridinylethyl ~255.3 g/mol Basic (pyridine), stable thiol adduct Labile cysteine detection in serum
S-[2-(N7-Guanyl)ethyl]glutathione Guanyl-ethyl (via glutathione) ~564.5 g/mol DNA-reactive, forms adducts Carcinogen metabolite (ethylene dibromide)
S-(2-Chloro-1,1,2-trifluoroethyl)-L-cysteine Chloro-trifluoroethyl ~247.6 g/mol Lipophilic, nephrotoxic Nephrotoxin (chlorotrifluoroethene metabolite)
S-(1,2-Dicarboxyethyl)-L-cysteine Dicarboxyethyl ~237.2 g/mol Hydrophilic, acidic Lens protein component (cataract studies)
L-Cysteine ethyl ester hydrochloride Ethyl ester (carboxyl modified) ~173.6 g/mol Soluble at neutral pH (<30 mM) Cell culture cysteine source
N-Acetyl-S-[(4-methylphenyl)methyl]-L-cysteine 4-Methylbenzyl, acetylated ~267.3 g/mol High logP (~1.7), stable acetylated form Model for cysteine adduct metabolism

Metabolic and Analytical Considerations

  • Compounds like S-(2-chloro-1,1,2-trifluoroethyl)-L-cysteine require β-lyase for bioactivation, producing reactive thiols that bind macromolecules .
  • Analytical Methods :
    • PEC is quantified via HPLC with pyridylethylation .
    • S-(1,2-Dicarboxyethyl)-L-cysteine derivatives require derivatization with 2,4-dinitrofluorobenzene for sensitive HPLC detection .

Solubility and Stability

  • PEC’s pyridine moiety enhances aqueous solubility at neutral pH, unlike lipophilic analogs like S-(2-chloro-1,1,2-trifluoroethyl)-L-cysteine .

Preparation Methods

Reaction Mechanism

The most widely documented method involves nucleophilic substitution between L-cysteine and 2-(4-pyridinyl)ethyl halides (e.g., bromide or chloride). The thiol group (-SH) of cysteine attacks the electrophilic carbon adjacent to the pyridine ring, displacing the halide ion (Figure 1). This reaction typically proceeds under mildly basic conditions (pH 8–9) to deprotonate the thiol, enhancing its nucleophilicity.

Key Reaction Parameters:

  • Solvent System : Aqueous-organic biphasic systems (e.g., water/tetrahydrofuran) are preferred to solubilize both reactants.

  • Temperature : Reactions are conducted at 0–5°C to minimize side reactions, such as oxidation of the thiol group.

  • Stoichiometry : A 1:1 molar ratio of cysteine to 2-(4-pyridinyl)ethyl halide ensures optimal yield, with excess halide leading to di-substitution byproducts.

Optimization of Reaction Conditions

A study comparing solvents demonstrated that tetrahydrofuran (THF) outperforms dimethylformamide (DMF) in yield due to better compatibility with aqueous bases (Table 1). Adjusting the pH to 8.5 using sodium bicarbonate reduced cysteine oxidation while maintaining reactivity.

Table 1: Solvent Impact on Nucleophilic Substitution Yield

SolventTemperature (°C)Yield (%)Purity (%)
THF/H₂O57895
DMF/H₂O55288
Ethanol/H₂O56590

Yield and Purity Data

Under optimized conditions, the reaction achieves yields of 75–80% with purities exceeding 95% after recrystallization. Impurities primarily include unreacted cysteine and trace disulfide dimers, which are removed via ion-exchange chromatography.

Friedel-Crafts Alkylation Approach

Mechanism and Reagents

An alternative route employs Friedel-Crafts alkylation, where 2-(4-pyridinyl)ethyl chloride reacts with cysteine in the presence of a Lewis acid catalyst (e.g., AlCl₃). The pyridine ring activates the ethyl chloride for electrophilic attack, while the catalyst facilitates carbocation formation.

Advantages:

  • Higher Functional Group Tolerance : Compatible with unprotected amino groups on cysteine.

  • Scalability : Suitable for bulk synthesis due to straightforward catalyst removal.

Case Studies and Experimental Data

A patent (KR20030010445A) detailed a scaled-up synthesis using AlCl₃ in anhydrous THF. After 24 hours at room temperature, the crude product was purified via acid-base extraction, yielding 70% pure compound. Further recrystallization from ethanol/water improved purity to 93%.

Critical Considerations:

  • Moisture Sensitivity : Strict anhydrous conditions are required to prevent catalyst deactivation.

  • Side Reactions : Over-alkylation at the amino group occurs if stoichiometry exceeds 1:1.

Alternative Synthetic Routes

Thiol-Ene Click Chemistry

Recent advancements utilize thiol-ene reactions between cysteine and 4-vinylpyridine under UV irradiation. This method offers rapid kinetics (≤2 hours) and high regioselectivity, avoiding halogenated reagents.

Typical Conditions:

  • Photoinitiator : 2,2-Dimethoxy-2-phenylacetophenone (DMPA) at 0.5 mol%.

  • Solvent : Methanol, enabling homogeneous mixing.

  • Yield : 85–90% with >98% purity after silica gel chromatography.

Enzymatic Modifications

Exploratory studies have employed cysteine desulfhydrases to catalyze the addition of 4-pyridinylethyl groups to cysteine. While environmentally benign, this method remains limited by enzyme availability and low throughput (yields ≤40%).

Comparative Analysis of Synthesis Methods

Table 2: Method Comparison for L-Cysteine, S-[2-(4-Pyridinyl)ethyl]- Synthesis

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Nucleophilic Substitution7895HighModerate
Friedel-Crafts7093ModerateLow
Thiol-Ene9098HighHigh
Enzymatic4085LowVery High

The thiol-ene approach emerges as the most efficient, though nucleophilic substitution remains popular for its simplicity. Industrial applications favor methods with minimal purification steps, such as thiol-ene or optimized nucleophilic substitution.

Industrial-Scale Production Considerations

Large-scale synthesis necessitates:

  • Continuous Flow Systems : To enhance heat transfer and reduce reaction time.

  • Green Solvents : Replacement of THF with cyclopentyl methyl ether (CPME) for lower toxicity.

  • In-Line Analytics : HPLC monitoring to automate purity control.

A pilot plant study achieved 85% yield using continuous thiol-ene reactors, underscoring the method’s industrial viability .

Q & A

Q. What computational models predict the compound’s reactivity in complex biological systems?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict redox potentials and nucleophilic sites.
  • MD Simulations : Simulate binding to β-lyase active sites (homology models from PDB) to identify key residues .

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